molecular formula C10H15N3O B11903581 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol

Cat. No.: B11903581
M. Wt: 193.25 g/mol
InChI Key: UJWAFEXDGHYQHN-UHFFFAOYSA-N
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Description

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol is a chemical compound with a complex structure that includes a cyclopropyl group, a pyrazinyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol typically involves the reaction of cyclopropylamine with pyrazine-2-carbaldehyde, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Cyclopropyl(pyridin-2-yl)methyl)amino)ethanol
  • 2-((Cyclopropyl(pyrimidin-2-yl)methyl)amino)ethanol
  • 2-((Cyclopropyl(pyridazin-2-yl)methyl)amino)ethanol

Uniqueness

2-((Cyclopropyl(pyrazin-2-yl)methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

2-[[cyclopropyl(pyrazin-2-yl)methyl]amino]ethanol

InChI

InChI=1S/C10H15N3O/c14-6-5-13-10(8-1-2-8)9-7-11-3-4-12-9/h3-4,7-8,10,13-14H,1-2,5-6H2

InChI Key

UJWAFEXDGHYQHN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NC=CN=C2)NCCO

Origin of Product

United States

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